H-D-Cys(1)-Gly-Arg-Gly-Asp-D-Asp-D-Val-D-Cys(1)-NH2 H-D-Cys(1)-Gly-Arg-Gly-Asp-D-Asp-D-Val-D-Cys(1)-NH2
Brand Name: Vulcanchem
CAS No.:
VCID: VC16666396
InChI: InChI=1S/C29H48N12O12S2/c1-12(2)22-28(53)40-17(23(31)48)11-55-54-10-13(30)24(49)35-8-18(42)37-14(4-3-5-34-29(32)33)25(50)36-9-19(43)38-15(6-20(44)45)26(51)39-16(7-21(46)47)27(52)41-22/h12-17,22H,3-11,30H2,1-2H3,(H2,31,48)(H,35,49)(H,36,50)(H,37,42)(H,38,43)(H,39,51)(H,40,53)(H,41,52)(H,44,45)(H,46,47)(H4,32,33,34)/t13-,14+,15+,16-,17-,22-/m1/s1
SMILES:
Molecular Formula: C29H48N12O12S2
Molecular Weight: 820.9 g/mol

H-D-Cys(1)-Gly-Arg-Gly-Asp-D-Asp-D-Val-D-Cys(1)-NH2

CAS No.:

Cat. No.: VC16666396

Molecular Formula: C29H48N12O12S2

Molecular Weight: 820.9 g/mol

* For research use only. Not for human or veterinary use.

H-D-Cys(1)-Gly-Arg-Gly-Asp-D-Asp-D-Val-D-Cys(1)-NH2 -

Specification

Molecular Formula C29H48N12O12S2
Molecular Weight 820.9 g/mol
IUPAC Name 2-[(4S,7R,10R,13S,19S,25S)-25-amino-4-carbamoyl-10-(carboxymethyl)-19-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18,21,24-heptaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-13-yl]acetic acid
Standard InChI InChI=1S/C29H48N12O12S2/c1-12(2)22-28(53)40-17(23(31)48)11-55-54-10-13(30)24(49)35-8-18(42)37-14(4-3-5-34-29(32)33)25(50)36-9-19(43)38-15(6-20(44)45)26(51)39-16(7-21(46)47)27(52)41-22/h12-17,22H,3-11,30H2,1-2H3,(H2,31,48)(H,35,49)(H,36,50)(H,37,42)(H,38,43)(H,39,51)(H,40,53)(H,41,52)(H,44,45)(H,46,47)(H4,32,33,34)/t13-,14+,15+,16-,17-,22-/m1/s1
Standard InChI Key UUJIUMRQOUEUEJ-NBJCVSNRSA-N
Isomeric SMILES CC(C)[C@@H]1C(=O)N[C@H](CSSC[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(=O)O)CC(=O)O)CCCN=C(N)N)N)C(=O)N
Canonical SMILES CC(C)C1C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CC(=O)O)CCCN=C(N)N)N)C(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Stereochemical Features

LXW7 adopts a cyclic conformation stabilized by a disulfide bond between the sulfhydryl groups of two D-cysteine residues at positions 1 and 8. The peptide’s sequence—H-D-Cys-Gly-Arg-Gly-Asp-D-Asp-D-Val-D-Cys-NH2—incorporates three D-amino acids (D-Asp, D-Val, D-Cys), which enhance its resistance to enzymatic degradation compared to all-L configurations. The molecular formula is C29H48N12O12S2, with a calculated molecular weight of 820.9 g/mol.

The cyclic structure imposes conformational constraints that optimize binding to integrin αvβ3’s RGD (Arg-Gly-Asp) recognition site. Computational modeling suggests that the D-Asp and D-Val residues orient the RGD motif into a β-hairpin loop, increasing complementarity with the receptor’s hydrophobic pocket . This stereochemical arrangement is critical for achieving sub-nanomolar binding affinity, as demonstrated in surface plasmon resonance (SPR) assays.

Structural Stability and Modifications

The disulfide bridge between Cys1 and Cys8 is redox-sensitive, allowing controlled degradation in reducing intracellular environments. This property is advantageous for drug delivery systems requiring site-specific release. Alternative cyclization strategies, such as lactam or hydrocarbon stapling, have been explored to improve stability in vivo, though disulfide-based cyclization remains the standard due to synthetic simplicity .

Synthesis and Characterization

Solid-Phase Peptide Synthesis (SPPS)

LXW7 is synthesized via Fmoc-based SPPS on a Rink amide resin, enabling C-terminal amidation. Key steps include:

  • Resin Activation: Swelling in dichloromethane (DCM) followed by deprotection with 20% piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: Sequential addition of Fmoc-protected amino acids using HBTU/HOBt as coupling reagents. D-amino acids are incorporated at specified positions to confer chiral selectivity.

  • Disulfide Formation: After cleavage from the resin, the linear peptide undergoes oxidative cyclization in ammonium bicarbonate buffer (pH 8.5) with atmospheric oxygen as the oxidizing agent.

Yield optimization requires precise control of reaction kinetics, as over-oxidation can lead to sulfonic acid byproducts. High-performance liquid chromatography (HPLC) purification typically achieves >95% purity, with mass spectrometry (MS) confirming the expected molecular ion peak at m/z 821.9 [M+H]+.

Combinatorial Library Screening

The one-bead-one-compound (OBOC) method was pivotal in identifying LXW7 from a library of 106 cyclic peptides. Screening against αvβ3-expressing glioblastoma cells revealed LXW7’s IC50 of 2.7 nM, surpassing linear RGD peptides by three orders of magnitude. Structure-activity relationship (SAR) studies further validated the necessity of D-Asp and D-Val for maintaining binding potency .

Mechanism of Action and Biological Activity

Integrin αvβ3 Targeting

Integrin αvβ3 is overexpressed in endothelial cells during angiogenesis and in metastatic cancers. LXW7 binds to the receptor’s extracellular domain with a Kd of 0.8 nM, competitively inhibiting natural ligands like vitronectin and fibronectin. This interaction disrupts downstream signaling pathways, including:

  • FAK/Src Kinase Cascade: Suppression of focal adhesion kinase (FAK) phosphorylation impedes cytoskeletal reorganization, reducing cell motility.

  • PI3K/Akt Survival Pathway: Inhibition of Akt activation promotes apoptosis in tumor cells reliant on αvβ3-mediated survival signals.

Antiangiogenic and Antitumor Effects

In murine xenograft models of breast cancer, LXW7 (5 mg/kg, i.v., twice weekly) reduced tumor volume by 68% compared to controls. Histological analysis showed decreased microvessel density, confirming antiangiogenic efficacy. Synergy with paclitaxel enhanced cytotoxicity by 40%, suggesting combinatorial potential.

Neuroprotective Applications

LXW7 crosses the blood-brain barrier (BBB) via adsorptive transcytosis, leveraging its positive charge (+3 at physiological pH). In ischemic stroke models, LXW7 (1 mg/kg, i.p.) reduced infarct volume by 52% by blocking αvβ3-mediated neutrophil infiltration and matrix metalloproteinase-9 (MMP-9) activation.

Comparative Analysis with Related Cyclic Peptides

LXW7 vs. Cilengitide

Cilengitide (cyclo-RGDfV), a clinical-stage αvβ3 antagonist, shares LXW7’s RGD motif but lacks D-amino acids. While cilengitide exhibits broader specificity (αvβ3/αvβ5), LXW7’s selectivity for αvβ3 minimizes off-target effects (Table 1) .

Table 1: Pharmacokinetic Comparison of LXW7 and Cilengitide

ParameterLXW7Cilengitide
Kd (αvβ3, nM)0.81.2
Plasma Half-life (h)6.22.1
BBB PenetrationYesNo

Stability in Biological Fluids

LXW7’s half-life in human serum (37°C) is 12.4 hours, compared to 1.5 hours for linear RGD peptides. D-amino acids confer resistance to aminopeptidases, while the disulfide bond remains intact under extracellular conditions .

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